2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a heterocyclic compound that incorporates both pyridine and oxazole structures. This compound is classified as a bicyclic derivative of pyridine and oxazole, characterized by a fused ring system that enhances its chemical reactivity and potential biological activity. The unique structural features make it of interest in medicinal chemistry and material science.
The synthesis of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine typically involves multi-step synthetic routes. One efficient method reported involves the use of readily available precursors such as picolinic acid. The synthesis can be broken down into several key steps:
Technical details regarding reaction conditions, including temperature and solvent choice, are crucial for optimizing yields and minimizing side reactions.
The molecular structure of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine can be depicted as follows:
The chemical reactivity of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is characterized by its ability to participate in various chemical reactions:
The mechanism of action for compounds like 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine often involves interaction with biological targets such as enzymes or receptors:
Data on binding affinities and kinetic parameters are essential for understanding its potential therapeutic applications.
Relevant data from studies on similar compounds can provide comparative insights into expected behaviors.
2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine has several scientific uses:
Ongoing research continues to uncover additional applications based on its chemical properties and biological activities .
Pyridine-containing heterocycles represent a cornerstone of modern drug design due to their versatile pharmacological profiles and favorable physicochemical properties. The pyridine ring, a six-membered aromatic nitrogen heterocycle, serves as a bioisostere for benzene, offering enhanced solubility, bioavailability, and metabolic stability through its ability to form hydrogen bonds and modulate electron distribution [4] [8]. This scaffold is integral to 18% of FDA-approved small-molecule drugs, including blockbuster agents such as the antineoplastic drug Crizotinib (protein kinase inhibitor), the antitubercular Isoniazid, and the antihypertensive Alpelisib (PI3Kα inhibitor) [9]. The pyridine nucleus enables diverse molecular interactions with biological targets—its nitrogen atom acts as a hydrogen-bond acceptor, while the electron-deficient ring facilitates π-π stacking and cation-π interactions with proteins and nucleic acids [4]. Clinical applications span oncology (e.g., kinase inhibition), infectious diseases (e.g., bacterial folate pathway disruption), and central nervous system disorders (e.g., neurotransmitter receptor modulation) [8] [9]. The structural plasticity of pyridine derivatives allows for extensive derivatization, enabling fine-tuning of selectivity, potency, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties in drug candidates [4].
Table 1: Therapeutic Applications of Representative Pyridine-Containing Drugs
Drug Name | Therapeutic Category | Biological Target | Clinical Use |
---|---|---|---|
Crizotinib | Antineoplastic | ALK/ROS1 tyrosine kinases | Non-small cell lung cancer |
Isoniazid | Antitubercular | Enoyl-ACP reductase | Tuberculosis |
Alpelisib | Antineoplastic | PI3Kα kinase | Breast cancer |
Desloratadine | Antihistaminic | Histamine H1 receptor | Allergic rhinitis |
Lansoprazole | Antiulcer | H⁺/K⁺ ATPase | Gastroesophageal reflux |
Oxazolo[4,5-c]pyridines constitute an emerging class of bicyclic heterocycles that merge the advantageous features of oxazole (hydrogen-bonding capability, metabolic resistance) and pyridine (π-stacking capacity, polarity) rings [1] [3]. The fusion of these rings generates a planar, electron-rich system capable of mimicking purine bases, facilitating interactions with nucleotide-binding sites in enzymes and receptors [3]. Specifically, the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine variant—exemplified by 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (PubChem CID: 55263451)—introduces partial saturation, enhancing conformational flexibility and reducing planarity-associated toxicity [1] [3]. This scaffold exhibits pronounced activity against neurological targets (e.g., GABAₐ receptors) and metabolic enzymes (e.g., aldose reductase), attributed to its ability to penetrate the blood-brain barrier and engage polar active sites [3] [8]. Recent studies highlight its utility in designing kinase inhibitors, where the oxazole nitrogen coordinates with catalytic lysine residues, while the tetrahydro pyridine moiety occupies hydrophobic pockets [4]. Synthetic accessibility via ring-annulation or condensation reactions further bolsters its drug discovery potential [3] [9].
Table 2: Comparative Bioactivities of Fused Oxazolo-Pyridine Scaffolds
Scaffold Type | Key Pharmacological Profile | Target Engagement Mechanism |
---|---|---|
Oxazolo[5,4-b]pyridine | Anti-inflammatory, COX-2 inhibition | H-bond donation from oxazole NH |
Oxazolo[4,5-c]pyridine | Sedative, GABAergic modulation | Hydrophobic pocket occupancy in GABAₐ binding site |
4,5,6,7-Tetrahydrooxazolo-[4,5-c]pyridine | Antidiabetic, GPR119 agonism; Aldose reductase inhibition | Conformational flexibility for allosteric sites |
The 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine core demonstrates multifaceted bioactivities, positioning it as a privileged scaffold in metabolic, neurological, and antimicrobial therapeutics. Key applications include:
Table 3: Biological Activities of Tetrahydrooxazolo[4,5-c]pyridine Derivatives
Biological Activity | Exemplary Compound | Potency | Mechanistic Insight |
---|---|---|---|
GPR119 Agonism | 8a (6-F-phenyl derivative) | EC₅₀ = 0.016 µM | cAMP elevation in pancreatic β-cells |
Aldose Reductase Inhibition | 7a (alkanoic acid derivative) | IC₅₀ = 1.4 µM | Competitive inhibition of NADPH binding site |
PAH Stabilization | WO2025049658A1 derivatives | >30% activity gain | Chaperone-like folding correction of mutant enzymes |
Antimicrobial | Compound 12a (thienopyridine hybrid) | MIC = 0.0048 mg/mL | Membrane disruption in C. albicans |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0